4-(1H-tetrazol-1-yl)phenyl (2,6-dimethylphenoxy)acetate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate typically involves the formation of the tetrazole ring followed by esterification with the phenoxyacetate group. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride . The resulting tetrazole is then reacted with 2-(2,6-dimethylphenoxy)acetic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenoxyacetates .
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the phenoxyacetate moiety.
1H-1,2,3-Triazole Derivatives: Share the azole ring but differ in the substitution pattern.
Imidazole Derivatives: Contain a five-membered ring with two nitrogen atoms, offering different electronic properties.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate is unique due to its combination of a tetrazole ring and a phenoxyacetate group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-12-4-3-5-13(2)17(12)23-10-16(22)24-15-8-6-14(7-9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3 |
InChI Key |
DXGWTNXKSJJFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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